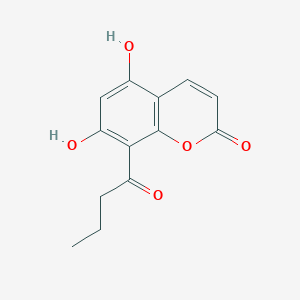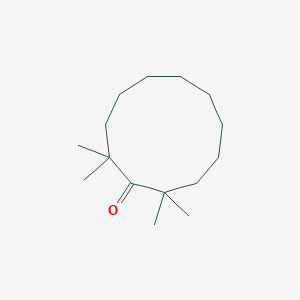
4-Acetamidophenyl (4-acetamidophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamidophenyl (4-acetamidophenyl)acetate is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . It is an impurity of acetaminophen (paracetamol), which is widely used as an analgesic and antipyretic agent . The compound is characterized by its white to off-white solid appearance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Acetamidophenyl (4-acetamidophenyl)acetate can be synthesized through a two-step process starting from 4-aminophenol . The first step involves the acetylation of 4-aminophenol to form 4-acetamidophenol. This reaction typically uses acetic anhydride as the acetylating agent and is carried out under acidic conditions . The second step involves the esterification of 4-acetamidophenol with acetic acid or its derivatives to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Acetamidophenyl (4-acetamidophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Aplicaciones Científicas De Investigación
4-Acetamidophenyl (4-acetamidophenyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: As an impurity of acetaminophen, it is analyzed for its effects on the efficacy and safety of the drug.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 4-acetamidophenyl (4-acetamidophenyl)acetate is related to its interaction with specific enzymes and molecular targets. It is known to inhibit hepatic N-acetyltransferase 2 (NAT2) and selectively inhibit cyclooxygenase-2 (COX-2) with an IC50 value of 25.8 μM . These interactions affect various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Acetamidophenol:
4-Nitrophenol: A compound with similar structural features but different chemical properties and applications.
Uniqueness
4-Acetamidophenyl (4-acetamidophenyl)acetate is unique due to its specific inhibitory effects on NAT2 and COX-2, which are not observed in all similar compounds . Its role as an impurity in acetaminophen also highlights its importance in pharmaceutical analysis and quality control .
Propiedades
Número CAS |
106664-49-7 |
|---|---|
Fórmula molecular |
C18H18N2O4 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
(4-acetamidophenyl) 2-(4-acetamidophenyl)acetate |
InChI |
InChI=1S/C18H18N2O4/c1-12(21)19-15-5-3-14(4-6-15)11-18(23)24-17-9-7-16(8-10-17)20-13(2)22/h3-10H,11H2,1-2H3,(H,19,21)(H,20,22) |
Clave InChI |
FOVVLUIOCIXUJS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one](/img/structure/B14328682.png)

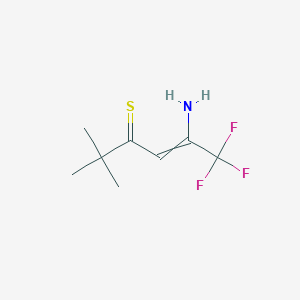
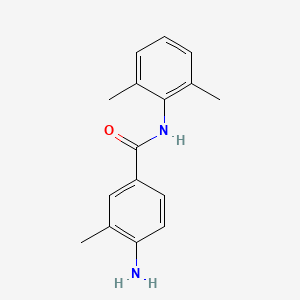
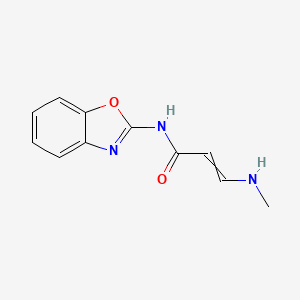
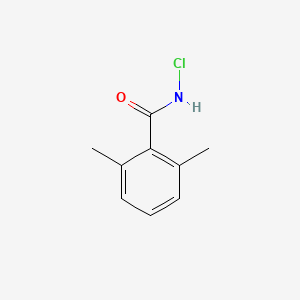
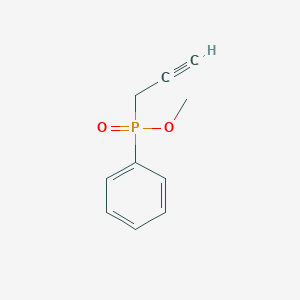
![2-Hexylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14328713.png)
![(1S,12R,15S)-12-(2-hydroxy-2-methylpropyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4,6,8-tetraene-14,20-dione](/img/structure/B14328716.png)
![N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline](/img/structure/B14328721.png)
![2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B14328724.png)
